2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione typically involves multi-step reactions. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the compound.
Phthalic Anhydride: Another precursor used in the synthesis.
Isoindole-1,3-dione Derivatives: Compounds with similar structural features.
Uniqueness
What sets 2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione apart is its unique combination of the pyrazole and isoindole-1,3-dione moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13N3O3 |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H13N3O3/c1-11-15(18(24)21(19-11)12-7-3-2-4-8-12)20-16(22)13-9-5-6-10-14(13)17(20)23/h2-10,19H,1H3 |
InChI Key |
DPKGLGZLKQRAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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